molecular formula C9H9NS B1670803 (1-Isothiocyanatoethyl)benzene CAS No. 32393-32-1

(1-Isothiocyanatoethyl)benzene

Cat. No. B1670803
CAS RN: 32393-32-1
M. Wt: 163.24 g/mol
InChI Key: QQCJPTVZIZVKEZ-UHFFFAOYSA-N
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Description

“(1-Isothiocyanatoethyl)benzene” is a compound with a unique chemical structure. It is also known as phenylethyl isothiocyanate . This compound has various properties and potential applications in different fields of research and industry.


Synthesis Analysis

While specific synthesis methods for “(1-Isothiocyanatoethyl)benzene” were not found in the search results, isothiocyanates in general can be synthesized via the replacement reaction of phenyl isothiocyanate and the corresponding amines .


Molecular Structure Analysis

The molecular formula of “(1-Isothiocyanatoethyl)benzene” is C9H9NS . The InChI code is 1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1 .


Physical And Chemical Properties Analysis

The molecular weight of “(1-Isothiocyanatoethyl)benzene” is 163.24 . The compound has a density of 1.06 and a boiling point of 246.4ºC at 760mmHg .

Scientific Research Applications

Benzene Derivatives in Chemistry and Materials Science

Benzene and its derivatives, including compounds like (1-Isothiocyanatoethyl)benzene, are fundamental in chemical research. They are used in various fields, including biomedical research and materials science. Their role in understanding aromaticity and delocalization is crucial in fundamental chemistry. Additionally, benzene derivatives serve as precursors for ceramic materials and have implications in hydrogen storage applications due to their inorganic relatives, like borazine (Marwitz, Matus, Zakharov, Dixon, & Liu, 2009).

Applications in Polymer Composite Materials

1,3-Bis(isocyanatomethyl)benzene, a related compound, showcases excellent performance in optical polymer composite materials. Its applications extend to construction and automotive industries. The search for non-phosgene green synthesis processes for such compounds is a significant research area, highlighting their environmental and industrial relevance (Jianxun, Zheng, Li, Zhang, & Feng, 2018).

Selective Separation of Palladium in Recycling

1,2-bis(2-methoxyethylthio)benzene, another derivative, is investigated for selective recovery of palladium from spent automotive catalysts. This research is pivotal in recycling and environmental conservation efforts, demonstrating the applicability of benzene derivatives in sustainable practices (Traeger, Koenig, Städtke, & Holdt, 2012).

Sensor Applications

Hexakis(phenylthio)benzene compounds, which are structurally similar, have been developed as sensors for detecting Pb2+ ions in water. This application is vital for environmental monitoring and public health, showing the versatility of benzene derivatives in sensor technology (Villa, Roy, Bergamini, Gingras, & Ceroni, 2019).

properties

IUPAC Name

1-isothiocyanatoethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCJPTVZIZVKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947112
Record name (1-Isothiocyanatoethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Isothiocyanatoethyl)benzene

CAS RN

4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1
Record name (1-Isothiocyanatoethyl)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiocyanic acid, (alpha-methylbenzyl) ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-alpha-Methylbenzyl isothiocyanate
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Record name D-alpha-Methylbenzyl isothiocyanate
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Record name DL-alpha-Methylbenzyl isothiocyanate
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Record name WLN: SCNY1&R
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Record name (1-Isothiocyanatoethyl)benzene
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Record name ALPHA-METHYLBENZYL ISOTHIOCYANATE
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Record name (1-isothiocyanatoethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
ES Spencer, EJ Dale, AÚL Gommans… - European journal of …, 2015 - Elsevier
Macrophage migration inhibitory factor (MIF) is a pleiotropic cytokine that has roles in the innate immune response, and also contributes to inflammatory disease. While the biological …
Number of citations: 29 www.sciencedirect.com
F Lafzi, D Kilic, M Yildiz, N Saracoglu - Journal of Molecular Structure, 2021 - Elsevier
Urea/thiourea derivatives with heteroaromatic scaffolds such as indole, benzimidazole, and benzothiazole were designed, synthesized, and evaluated for their potential antimicrobial …
Number of citations: 16 www.sciencedirect.com
AM Dwivedi, AV Bedekar - Tetrahedron, 2023 - Elsevier
Synthesis of four derivatives of chiral bis-thiourea have been prepared from (S)-(1- isocyanatoethyl)benzene and diamines. The bis-thiourea derivatives were scanned as Chiral …
Number of citations: 0 www.sciencedirect.com
T Minami, Y Kubo - Supramolecular Chemistry, 2011 - Taylor & Francis
An optically active isothiouronium-attached polythiophene 1 poly has been prepared for the first time by oxidative polymerisation of (S)-3-(3-(N-(2-(2-methoxyethoxy)ethyl)-N-(1-…
Number of citations: 17 www.tandfonline.com
A Bedekar, AM Dwivedi - Available at SSRN 4443194 - papers.ssrn.com
Synthesis of four derivatives of chiral bis-thiourea have been prepared from (S)-(1-isocyanatoethyl) benzene and diamines. The bis-thiourea derivatives were scanned as Chiral …
Number of citations: 0 papers.ssrn.com
K Kobayashi, Y Yokoi, T Nakahara, N Matsumoto - Tetrahedron, 2013 - Elsevier
The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, which are easily derived from 2-bromophenyl ketones or (2-bromophenyl)methanamine, with butyllithium generates 1-(1-…
Number of citations: 11 www.sciencedirect.com
A Omran, S Eslamimehr, AM Crider… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of 3-(3-hydroxyphenyl)pyrrolidine analogues which incorporate N-alkyl groups and N-butylamide-linked benzamide functionality have been synthesized and their in vitro …
Number of citations: 4 www.sciencedirect.com
M Tobiszewski, J Namieśnik, F Pena-Pereira - Green Chemistry, 2017 - pubs.rsc.org
The study reported herein is aimed at the greenness assessment of 267 derivatisation agents that are frequently applied in analytical chemistry and related disciplines. Multicriteria …
Number of citations: 19 pubs.rsc.org
S Techapanalai, RM Annuur… - …, 2023 - Wiley Online Library
In this work, we successfully prepared isothiocyanates in one‐pot manner from the corresponding amines using carbon tetrabromide as a desulfurizing agent. The in situ formation of …
S Techapanalai - 2020 - digital.car.chula.ac.th
Isothiocyanate considered as an important building block for pharmaceutical industry. Traditional methods for preparation of isothiocyanate involved the desulfurization of …
Number of citations: 0 digital.car.chula.ac.th

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